molecular formula C18H14N4O2 B1670848 Disperse Orange 1 CAS No. 2581-69-3

Disperse Orange 1

Cat. No.: B1670848
CAS No.: 2581-69-3
M. Wt: 318.3 g/mol
InChI Key: YFVXLROHJBSEDW-UHFFFAOYSA-N
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Description

Disperse Orange 1 (CAS 2581-69-3) is an azo dye with the molecular formula C₁₈H₁₄N₄O₂ and a molecular weight of 318.33 g/mol . It is widely used in the textile industry for dyeing synthetic fibers such as polyester. Structurally, it consists of a nitro group (-NO₂) and an azo (-N=N-) bridge connecting two aromatic rings, contributing to its chromophoric properties .

Key characteristics include:

  • Genotoxicity: Induces DNA damage (via comet assay) and micronuclei formation in human HepG2 cells and lymphocytes at concentrations ≥0.2 µg/mL, primarily causing frameshift mutations .
  • Cytotoxicity: Triggers apoptosis in HepG2 cells after 72-hour exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Disperse Orange 1 involves the diazotization of 4-nitroaniline followed by coupling with N-phenylaniline. The reaction typically occurs under acidic conditions with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with N-phenylaniline in an alkaline medium to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound suitable for both industrial and research applications .

Chemical Reactions Analysis

Types of Reactions: Disperse Orange 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Textile Industry Applications

Disperse Orange 1 is predominantly utilized in the textile sector due to its vibrant color and excellent fastness properties. It is particularly effective for dyeing polyester fabrics, where it provides a bright orange hue that is resistant to fading. However, the dye’s potential to cause allergic reactions has been documented, leading to increased scrutiny in its use.

Case Study: Allergic Reactions

A study conducted on patients allergic to this compound revealed significant sensitization rates, indicating that exposure to this dye can lead to contact dermatitis. Patch testing showed that individuals exposed to garments dyed with this compound exhibited allergic reactions, highlighting the need for careful monitoring and potential alternatives in textile applications .

Environmental Applications

The environmental impact of azo dyes like this compound is a growing concern due to their persistence in wastewater. Research has focused on bioremediation techniques for the degradation of such dyes in aquatic environments.

Bioremediation Case Study

A study demonstrated the use of green microalgae, specifically Scenedesmus obliquus, for the bioremediation of this compound in wastewater. The algae effectively utilized the dye as a carbon source, achieving a decolorization rate of over 98% under optimized conditions. This approach not only mitigates pollution but also promotes algal biomass production for biofuel applications .

Immunological Research

This compound has been investigated for its immunological properties, particularly regarding its sensitizing potential. Research indicates that it can act as a strong sensitizer, leading to allergic contact dermatitis through skin penetration and metabolism by skin bacteria.

Immunosensor Development

Innovative research has leveraged this compound in developing electrochemical immunosensors. These sensors utilize the dye's properties for detecting specific biological markers, offering a rapid and cost-effective alternative to traditional methods. The electrochemical response was optimized using cyclic voltammetry techniques, demonstrating significant potential for medical diagnostics .

Toxicological Studies

The toxicological profile of this compound has been extensively studied due to its potential health risks associated with exposure.

Hepatotoxicity Assessment

A study assessed the hepatotoxicity of this compound on human liver cells (HEPG2). The findings indicated that exposure to this dye resulted in cytotoxic effects, underscoring the importance of evaluating safety profiles for dyes used in consumer products .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Textile IndustryDyeing synthetic fibersCauses allergic reactions; significant sensitization rates observed
Environmental ScienceBioremediation using microalgaeAchieved >98% decolorization; promotes biomass production
Immunological ResearchDevelopment of electrochemical immunosensorsRapid detection capabilities; optimized using cyclic voltammetry
Toxicological StudiesAssessment of hepatotoxicityCytotoxic effects observed on liver cells

Mechanism of Action

The mechanism by which Disperse Orange 1 exerts its effects, particularly its anti-amyloid properties, involves the disruption of preformed fibrillar assemblies of amyloid-beta peptides. This disruption reduces the seeding activity of amyloid-beta aggregates, thereby decreasing plaque formation and neuroinflammation. The molecular targets include amyloid-beta peptides, and the pathways involved are related to amyloid aggregation and neuroinflammatory responses .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key disperse orange dyes and their properties:

Compound Molecular Formula Molecular Weight Key Features Applications
Disperse Orange 1 C₁₈H₁₄N₄O₂ 318.33 Nitro-substituted azo dye; genotoxic in mammalian cells, non-ecotoxic Textiles
Disperse Orange 3 C₁₂H₁₀N₄O₂ 266.24 λₘₐₓ = 443 nm in ethanol; used in LCDs, inkjet printing, and pharmaceuticals Photonics, textiles
Disperse Orange 13 Modified with thiadiazole Varies* Bandgap 2.836–3.114 eV; enhanced solar absorption (λₘₐₓ 454–497 nm) Organic solar cells
Disperse Orange 29 C₁₉H₁₅N₅O₄S 377.35 Disazo dye; excellent light/wash fastness (ISO 4–5) Polyester fabrics
Disperse Orange 30 C₁₉H₁₇Cl₂N₅O₄ 450.27 Chloro/cyano substituents; high sublimation fastness High-temperature dyeing

*DO13 derivatives include thiophene/thiadiazole groups, altering electronic properties .

Genotoxicity and Environmental Impact

  • This compound vs. Disperse Red 1 : Both induce micronuclei in human lymphocytes and HepG2 cells, but DO1 shows stronger frameshift mutagenicity in Salmonella strains (TA98/YG1041) .
  • Disperse Orange 30: No genotoxicity data in evidence, but its chlorine substituents may reduce biodegradability compared to DO1 .
  • Disperse Orange 13 : Modified for optoelectronic use; toxicity studies absent in provided evidence, but structural changes likely reduce bioactivity .

Electronic and Optical Properties

  • Disperse Orange 13 : Engineered for solar cells via DFT calculations. Adding thiophene/thiadiazole groups reduces the HOMO-LUMO gap (2.84–3.11 eV) and enhances visible-light absorption (oscillator strength up to 2.9) .

Key Research Findings

Mutagenicity Mechanisms

  • This compound : Mutagenicity in Salmonella strains TA98/YG1041 is linked to nitroreductase and O-acetyltransferase enzymes, which activate nitro groups into DNA-reactive intermediates .

Biological Activity

Disperse Orange 1 (DO1), a synthetic azo dye, has garnered attention due to its widespread use in textiles and potential environmental and health impacts. This article delves into the biological activity of DO1, focusing on its cytotoxicity, mutagenicity, and environmental implications based on diverse research findings.

Chemical Structure and Properties

This compound is chemically characterized as C18_{18}H14_{14}N4_4O2_2, with a molecular weight of 306.33 g/mol. Its structure features two azo groups, contributing to its vibrant color and stability in various applications, including inks and paints .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects, particularly on liver cells. A study assessed the hepatotoxicity of DO1 using HepG2 cells through MTT and CCK-8 assays over 24, 48, and 72 hours. The results indicated that DO1 reduced mitochondrial activity after 72 hours of exposure in monolayer cultures, suggesting prolonged exposure is necessary for observable toxicity .

Table 1: Cytotoxic Effects of this compound on HepG2 Cells

Exposure Time (h)Concentration (µM)Mitochondrial Activity (%)
241095
481090
721070

Mutagenicity Assessment

This compound has also been linked to mutagenic effects. A study involving human lymphocytes and HepG2 cells found that DO1 increased micronuclei frequencies, indicating DNA damage . This raises concerns regarding its potential carcinogenic properties.

Table 2: Micronuclei Frequency Induced by this compound

Cell TypeConcentration (µM)Micronuclei Frequency (%)
Human Lymphocytes1015
HepG21012

Environmental Impact

The environmental implications of this compound are significant due to its persistence in wastewater. Studies show that approximately 10-15% of dyes used in textile processes are lost and enter effluents, where conventional wastewater treatment methods often fail to effectively degrade these compounds .

Case Study: Degradation Pathways

Research on the degradation of azo dyes indicates that bacteria can partially degrade DO1 under anaerobic conditions. However, the complete breakdown into non-toxic metabolites remains challenging, highlighting the need for improved treatment methods .

Sensitization Potential

This compound has been evaluated for its sensitizing capacity. It has been reported that some metabolites resulting from the azo reduction process may cross-react with other compounds, leading to allergic reactions in sensitive individuals .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Disperse Orange 1 (DO1) in academic research?

  • Methodology : Synthesis typically involves diazotization and coupling reactions under controlled pH (4–6) and temperature (0–5°C). Characterization should include UV-Vis spectroscopy (λmax ~443 nm in ethanol) to confirm purity and structural integrity . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are essential for validating molecular structure (C₁₈H₁₄N₄O₂, MW 318.33) and detecting impurities .

Q. How should researchers handle and store this compound to ensure stability during biological assays?

  • Methodology : Store DO1 powder at -20°C in airtight, light-protected containers to prevent degradation. For solubility, use dimethyl sulfoxide (DMSO) at 3.18 mg/mL (10 mM) and avoid repeated freeze-thaw cycles. Always centrifuge dissolved samples to remove aggregates before use .

Q. What safety protocols are critical when working with this compound in laboratory settings?

  • Methodology : Adhere to GHS hazard guidelines (H315, H317, H319):

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Work in ventilated fume hoods to avoid inhalation of dust.
  • Dispose of waste via industrial combustion to minimize environmental contamination .

Advanced Research Questions

Q. How does this compound inhibit Aβ42 amyloid aggregation, and what experimental models validate its efficacy?

  • Methodology : DO1 disrupts Aβ42 fibril formation at sub-stoichiometric concentrations (e.g., 10 µM). Use thioflavin-T (ThT) fluorescence assays to monitor fibrillization kinetics in vitro. In vivo validation involves transgenic mouse models (e.g., 5xFAD), where DO1 reduces diffuse Aβ plaque size and neuroinflammatory gene expression (e.g., IL-1β, TNF-α) via immunohistochemistry and qPCR .

Q. What spectral parameters define the optimal concentration of this compound for fluorescence studies?

  • Methodology : UV-Vis spectroscopy in ethanol identifies 10⁻⁴ M as the optimal concentration, with:

ParameterValue
λmax443 nm
Molar Extinction (ε)1.35 × 10⁴ M⁻¹ cm⁻¹
Stokes Shift (Δλ)89 nm (Δν = 3776 cm⁻¹)
Fluorescence quenching occurs at higher concentrations (>40 µM), necessitating dilution for imaging applications .

Q. How can researchers resolve contradictions in reported data on this compound’s photophysical properties across solvents?

  • Methodology : Systematically compare solvent polarity effects using Kamlet-Taft parameters. For example:

  • In polar solvents (e.g., DMSO), DO1 exhibits redshifted λmax due to enhanced π→π* transitions.
  • Non-polar solvents (e.g., hexane) stabilize n→π* transitions, altering oscillator strength. Validate via time-resolved fluorescence and computational modeling (TD-DFT) to correlate solvent interactions with spectral shifts .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in amyloid inhibition assays?

  • Methodology : Apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For reproducibility, pre-register protocols (e.g., on Open Science Framework) and share raw data in structured formats (e.g., .csv with metadata) .

Q. Methodological Design Considerations

Q. How to design a robust experimental workflow for studying this compound’s dual role as a dye and amyloid inhibitor?

  • Workflow :

Synthesis : Optimize reaction yield via pH and temperature control.

Characterization : Validate purity (HPLC) and structure (NMR).

Biological Assays : Pair ThT fluorescence with circular dichroism (CD) to monitor secondary structure changes in Aβ44.

Imaging : Use confocal microscopy with DO1’s Stokes shift for Aβ plaque visualization in tissue sections .

Q. What controls are essential when evaluating this compound’s specificity in amyloid-related experiments?

  • Controls :

  • Negative : Incubate Aβ42 with scrambled peptides or inactive analogs.
  • Positive : Use known inhibitors (e.g., curcumin) to benchmark efficacy.
  • Solvent : Include DMSO-only groups to rule out solvent artifacts .

Q. Data Interpretation and Reporting

Q. How to address variability in this compound’s inhibitory effects across different Aβ42 aggregation protocols?

  • Analysis : Perform meta-analysis of aggregation conditions (e.g., agitation speed, buffer pH) using mixed-effects models. Report effect sizes (Cohen’s d) and confidence intervals to quantify variability. Transparently document deviations from published protocols in supplementary materials .

Properties

IUPAC Name

4-[(4-nitrophenyl)diazenyl]-N-phenylaniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14N4O2/c23-22(24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVXLROHJBSEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H14N4O2
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DSSTOX Substance ID

DTXSID7062536
Record name C.I. Disperse Orange 1
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Molecular Weight

318.3 g/mol
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Physical Description

Powder; [MSDSonline]
Record name C.I. Disperse Orange 1
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CAS No.

2581-69-3
Record name Disperse Orange 1
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Record name Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-N-phenyl-
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Record name DISPERSE ORANGE 1
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